

Post-Translational Modifications of Paxillin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Paxillin

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Introduction

Paxillin is a 68 kDa multi-domain scaffold protein that is a critical component of focal adhesions, the cellular structures that mediate adhesion between the cell and the extracellular matrix. As a central player in cell adhesion, migration, and signaling, the function of **paxillin** is intricately regulated by a variety of post-translational modifications (PTMs). These modifications act as molecular switches, modulating **paxillin**'s conformation, protein-protein interactions, and subcellular localization, thereby fine-tuning its role in cellular processes. Dysregulation of **paxillin** PTMs has been implicated in numerous pathologies, including cancer progression and metastasis, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the major PTMs of **paxillin**, with a focus on phosphorylation, ubiquitination, and acetylation. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in the field.

Phosphorylation

Phosphorylation is the most extensively studied PTM of **paxillin**, occurring on tyrosine, serine, and threonine residues. The phosphorylation state of **paxillin** is dynamically regulated by a host of kinases and phosphatases, and it plays a pivotal role in regulating focal adhesion turnover and cell migration.

Quantitative Data on Paxillin Phosphorylation

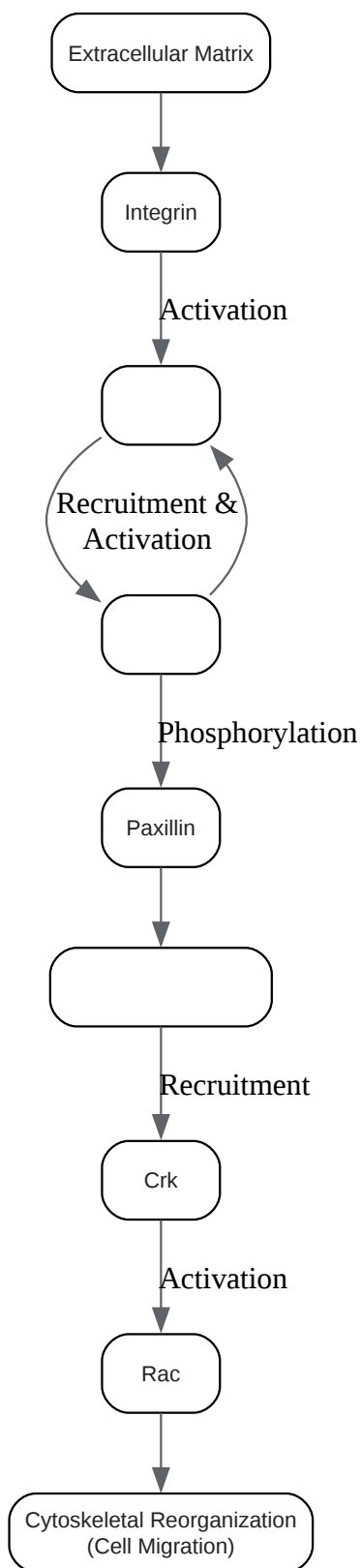
The stoichiometry of **paxillin** tyrosine phosphorylation can be as high as 20-30% during cellular events associated with cell adhesion.[1] The phosphorylation status of specific residues is highly dynamic and changes in response to various stimuli.

Residue(s)	Kinase(s)	Phosphatase(s)	Functional Consequence	Key References
Tyrosine (Y)				
Y31, Y118	FAK, Src	PTP-PEST	Creates binding sites for the SH2 domain of Crk, leading to Rac activation and promoting cell migration.[2][3] Essential for focal adhesion turnover.[4]	[2][3][4]
Y88	Src	PTPRT	Phosphorylation promotes cell migration and anchorage-independent growth.[5]	[5]
Serine (S)				
S126	ERK	Induces translocation of paxillin from focal adhesions to the cytosol.[6]	[6]	
S130	GSK3	Induces translocation of paxillin from focal adhesions to the cytosol.[6]	[6]	
S178	JNK	Required for cell migration.[6]	[6]	

S188, S190	Unknown	Protects paxillin from proteasomal degradation during cell migration.[7]	[7]
S273	PAK1	PP2A	Increases migration, protrusion, and adhesion turnover by enhancing paxillin-GIT1 binding.[8]

Signaling Pathways Involving Paxillin Phosphorylation

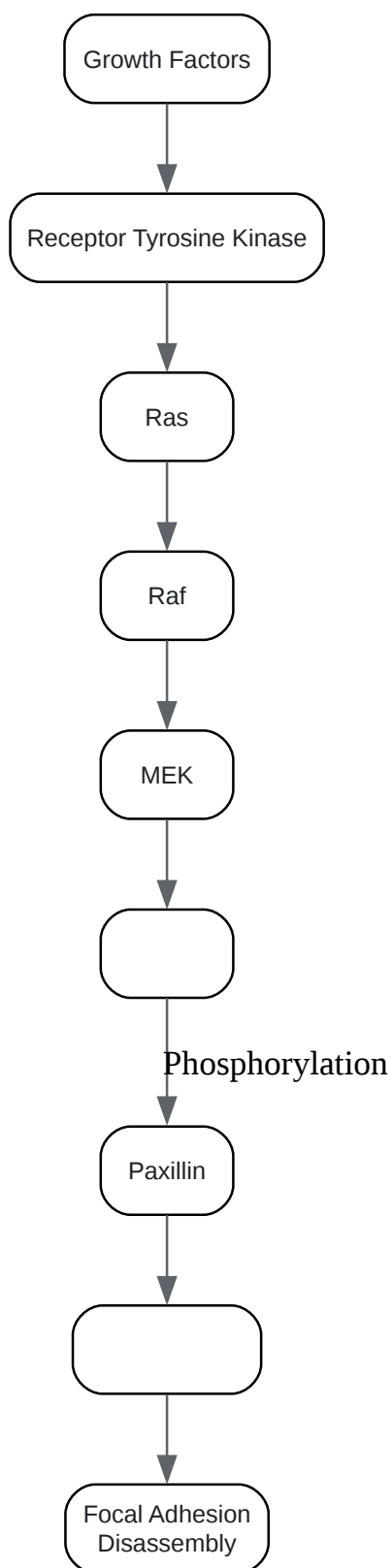
Integrin engagement with the extracellular matrix recruits and activates Focal Adhesion Kinase (FAK), which in turn recruits and activates Src kinase. The FAK/Src complex then phosphorylates **paxillin** on key tyrosine residues, notably Y31 and Y118. This creates docking sites for adaptor proteins like Crk, leading to the activation of Rac GTPase and subsequent cytoskeletal rearrangements required for cell migration.



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FAK/Src signaling to **paxillin** phosphorylation.

The Extracellular signal-regulated kinase (ERK) is another key kinase that phosphorylates **paxillin**. Growth factor signaling can lead to the activation of the Ras-Raf-MEK-ERK cascade. Activated ERK can then phosphorylate **paxillin** on serine residues, such as S126, which can lead to the disassembly of focal adhesions and promote cell motility.



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ERK signaling to **paxillin** phosphorylation.

Ubiquitination

Ubiquitination is a PTM where ubiquitin, a small regulatory protein, is attached to a substrate protein. This can target the protein for degradation by the proteasome or alter its function and localization. **Paxillin** ubiquitination is an emerging area of research with important implications for cell migration.

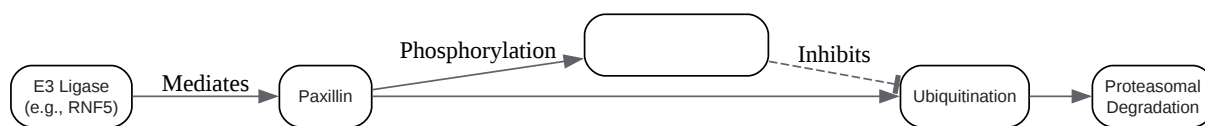
Quantitative Data on Paxillin Ubiquitination

Quantitative data on **paxillin** ubiquitination is still emerging. However, it is known that the E3 ligase RNF5 can mediate the ubiquitination of **paxillin**, leading to a decrease in its localization to focal adhesions and an inhibition of cell motility.[\[9\]](#)

Modification	E3 Ligase(s)	Deubiquitinase (s) (DUBs)	Functional Consequence	Key References
Polyubiquitination	RNF5, XRN185	To be identified	RNF5-mediated ubiquitination promotes a cytoplasmic distribution of paxillin, reduces its presence in focal adhesions, and inhibits cell motility. [9] Phosphorylation of S188/S190 protects against ubiquitination. [3]	[3] [9]

Crosstalk between Phosphorylation and Ubiquitination

There is evidence of crosstalk between phosphorylation and ubiquitination in the regulation of **paxillin**. For instance, the phosphorylation of **paxillin** on serines 188 and 190 has been shown to protect it from proteasome-dependent degradation, suggesting that phosphorylation can inhibit ubiquitination.[\[3\]](#)



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Crosstalk between **paxillin** phosphorylation and ubiquitination.

Acetylation

Acetylation, the addition of an acetyl group, is another PTM that can affect **paxillin**'s function, albeit indirectly.

Paxillin's Role in Regulating Microtubule Acetylation

Paxillin has been shown to regulate the acetylation of microtubules by inhibiting the activity of histone deacetylase 6 (HDAC6).^{[10][11]} This regulation of microtubule acetylation is important for Golgi organization and polarized cell migration.^{[10][11]}

Regulatory Role	Interacting Partner	Functional Consequence	Key References
Inhibition of Deacetylation	HDAC6	Promotes microtubule acetylation, which is important for Golgi integrity and polarized cell migration.	^{[10][11]}

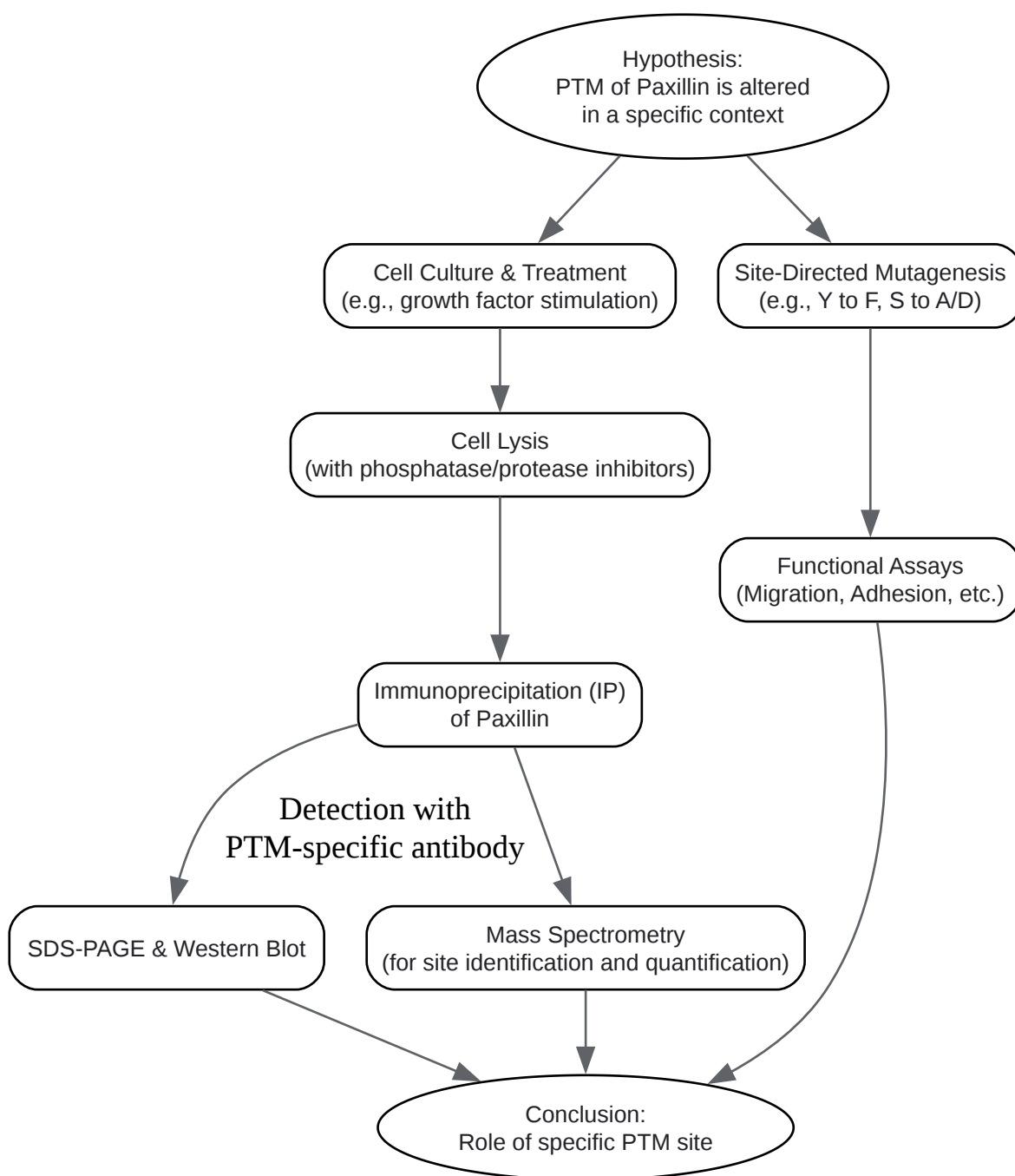
SUMOylation

SUMOylation is a PTM involving the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein. Currently, there is no direct evidence of **paxillin** itself being SUMOylated. However, **paxillin** phosphorylation can be regulated by upstream SUMOylated proteins. For example, SUMOylation of the tyrosine kinase PYK2 enhances its activity, leading to increased phosphorylation of downstream targets, including **paxillin**.^[12]

Experimental Protocols

General Workflow for Studying Paxillin PTMs

A typical workflow for investigating the post-translational modification of **paxillin** involves a combination of biochemical, molecular, and cell biological techniques.



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General experimental workflow for studying **paxillin** PTMs.

Detailed Methodologies

This protocol is for the enrichment of **paxillin** from cell lysates and subsequent detection by western blotting, which can be adapted to detect specific PTMs using modification-specific antibodies.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Anti-**paxillin** antibody for immunoprecipitation.
- Protein A/G magnetic beads or agarose beads.
- Wash buffer (e.g., lysis buffer with lower detergent concentration).
- Elution buffer (e.g., Laemmli sample buffer).
- Primary antibodies for western blotting (e.g., anti-phospho-**paxillin**, anti-ubiquitin).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.

Protocol:

- Culture and treat cells as required for your experiment.
- Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with the anti-**paxillin** antibody overnight at 4°C with gentle rotation.

- Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
- Wash the beads 3-5 times with wash buffer.
- Elute the protein by boiling the beads in Laemmli sample buffer for 5-10 minutes.
- Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform western blotting with the desired primary and secondary antibodies.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.

This method provides a high-throughput and unbiased approach to identify and quantify PTM sites on **paxillin**.

Materials:

- Immunoprecipitated **paxillin** (on-beads).
- Reduction and alkylation reagents (DTT and iodoacetamide).
- Trypsin or other suitable protease.
- LC-MS/MS system.
- Database search software (e.g., MaxQuant, Proteome Discoverer).

Protocol:

- Perform immunoprecipitation of **paxillin** as described above.
- Wash the beads extensively to remove contaminants.
- On-bead digestion:
 - Resuspend the beads in a digestion buffer.
 - Reduce disulfide bonds with DTT.
 - Alkylate cysteine residues with iodoacetamide.

- Digest the protein with trypsin overnight at 37°C.
- Collect the supernatant containing the peptides.
- (Optional) Enrich for specific PTMs (e.g., phosphopeptide enrichment using TiO₂ or IMAC).
- Analyze the peptides by LC-MS/MS.
- Search the resulting data against a protein database to identify peptides and their modifications. The mass shift corresponding to the PTM will be detected (e.g., +79.966 Da for phosphorylation).

This assay is used to determine if a specific kinase can directly phosphorylate **paxillin**.

Materials:

- Recombinant purified **paxillin** (substrate).
- Recombinant active kinase (e.g., FAK, Src).
- Kinase reaction buffer.
- ATP (can be radiolabeled [γ -³²P]ATP for autoradiography or "cold" ATP for detection by western blot with a phospho-specific antibody).

Protocol:

- Set up the kinase reaction by combining recombinant **paxillin**, active kinase, and kinase buffer in a microcentrifuge tube.
- Initiate the reaction by adding ATP.
- Incubate at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding Laemmli sample buffer.
- Analyze the reaction products by SDS-PAGE followed by autoradiography (if using radiolabeled ATP) or western blotting with a phospho-specific antibody.

This assay determines if an E3 ligase can ubiquitinate **paxillin**.

Materials:

- Recombinant purified **paxillin** (substrate).
- Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (e.g., RNF5).[\[7\]](#)
- Ubiquitin.
- Ubiquitination reaction buffer.
- ATP.

Protocol:

- Combine E1, E2, ubiquitin, and ATP in the reaction buffer and incubate to charge the E2 with ubiquitin.
- Add recombinant **paxillin** and the E3 ligase to the reaction mixture.[\[7\]](#)
- Incubate at 37°C for 1-2 hours.
- Stop the reaction with Laemmli sample buffer.
- Analyze the products by SDS-PAGE and western blotting with an anti-**paxillin** or anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates polyubiquitination.

Conclusion

The post-translational modification of **paxillin** is a complex and dynamic process that is central to the regulation of cell adhesion, migration, and signaling. Phosphorylation is a key regulatory mechanism, with specific tyrosine and serine/threonine residues acting as signaling hubs. Ubiquitination and acetylation are emerging as important additional layers of regulation. A thorough understanding of these PTMs and their interplay is crucial for deciphering the intricate mechanisms of cell motility and for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell migration, such as cancer. This guide provides a foundational resource for researchers to explore the multifaceted world of **paxillin** PTMs.

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- To cite this document: BenchChem. [Post-Translational Modifications of Paxillin: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203293#post-translational-modifications-of-paxillin]

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